molecular formula C12H14N2O2S2 B5183796 Methyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Methyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B5183796
M. Wt: 282.4 g/mol
InChI Key: HVVKGBOHJKUMBP-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a thiophene derivative with a suitable amine, followed by cyclization and esterification to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrimidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidine or thiophene rings.

Scientific Research Applications

Methyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-6-(2-thienyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
  • Methyl 4-methyl-6-(4-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Uniqueness

Methyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is unique due to the specific positioning of the methylthiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

methyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-6-4-5-18-10(6)9-8(11(15)16-3)7(2)13-12(17)14-9/h4-5,9H,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVKGBOHJKUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC(=S)N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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